Isopropenyl-alpha,alpha-dimethylbenzyl alcohol

Overview

Description

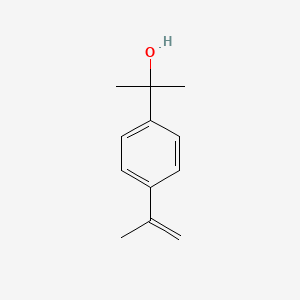

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol is an organic compound with the molecular formula C13H18O. It is characterized by the presence of an isopropenyl group attached to a benzyl alcohol moiety. This compound is known for its applications in various fields, including polymer synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of alpha,alpha-dimethylbenzyl chloride with isopropenyl magnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of isopropenyl-alpha,alpha-dimethylbenzyl ketone. This process is conducted under high pressure and temperature conditions using a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isopropenyl-alpha,alpha-dimethylbenzyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to isopropenyl-alpha,alpha-dimethylbenzyl ether using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed

Oxidation: Isopropenyl-alpha,alpha-dimethylbenzyl ketone.

Reduction: Isopropenyl-alpha,alpha-dimethylbenzyl ether.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism by which isopropenyl-alpha,alpha-dimethylbenzyl alcohol exerts its effects involves its interaction with various molecular targets. The isopropenyl group can participate in electrophilic addition reactions, while the benzyl alcohol moiety can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that play a role in its chemical and biological activities.

Comparison with Similar Compounds

Similar Compounds

- Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

- Isopropenyl-alpha,alpha-dimethylbenzyl ketone

- Isopropenyl-alpha,alpha-dimethylbenzyl ether

Uniqueness

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol (IDB) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzyl alcohol structure with an isopropenyl group and two methyl groups attached to the alpha position. The synthesis typically involves the reaction of 3-isopropenylbenzaldehyde with a Grignard reagent, such as methylmagnesium bromide. The overall reaction can be summarized as follows:

This reaction proceeds under anhydrous conditions followed by hydrolysis to yield the desired alcohol.

The biological activity of IDB is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on these targets, while the aromatic ring facilitates π-π interactions. These interactions can modulate enzyme activities and influence biological outcomes.

Antioxidant Activity

IDB exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, which contributes to its potential health benefits. For instance, in assays measuring the inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl), IDB demonstrated an IC50 value indicating effective radical scavenging activity. The antioxidant capacity was comparable to known antioxidants like gallic acid .

Table 1: Antioxidant Activity of IDB Compared to Standards

| Compound | IC50 (mg/g) |

|---|---|

| This compound | 41.73 ± 4.14 |

| Gallic Acid | 46.01 ± 4.12 |

| Control | 108.31 |

Antimicrobial Properties

Research indicates that IDB possesses antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of IDB against Escherichia coli and Staphylococcus aureus, concentrations as low as 0.5% showed significant inhibition zones compared to control samples without IDB .

Toxicity and Safety Profile

Toxicological assessments indicate that IDB has a favorable safety profile when used at recommended concentrations. Metabolic studies suggest that it is primarily conjugated with glucuronic acid and excreted in urine, minimizing potential toxicity .

Table 2: Metabolism Pathways of IDB

| Metabolic Pathway | Description |

|---|---|

| Hydroxylation | Conversion to 2-hydroxy-propiophenone |

| Conjugation | Glucuronidation for excretion |

| Oxidation | Potential conversion to corresponding ketones |

Properties

IUPAC Name |

2-(4-prop-1-en-2-ylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXMMXJWUHYOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992008 | |

| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24802-06-0, 71520-04-2 | |

| Record name | α,α-Dimethyl-4-(1-methylethenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24802-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha,alpha-dimethyl(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071520042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.,.alpha.-dimethyl(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.